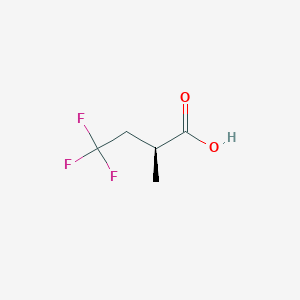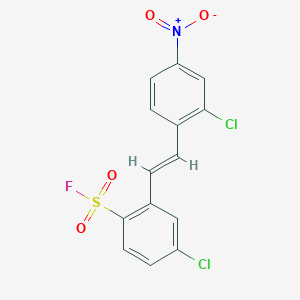
4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves a series of chemical reactions. One common method includes the reaction of 4-chloro-2-nitroaniline with appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl fluoride group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The nitro group in the compound can undergo reduction to form corresponding amines, while the aromatic ring can be oxidized under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include halogens, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules . The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Chloro-2-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride include:
4-Chloro-2-nitroaniline: Known for its nonlinear optical properties and used in optoelectronics.
4-Chloro-2-(2-chlorostyryl)benzene-1-sulfonyl fluoride: Similar structure but lacks the nitro group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
31368-20-4 |
|---|---|
Molekularformel |
C14H8Cl2FNO4S |
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
4-chloro-2-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H8Cl2FNO4S/c15-11-4-6-14(23(17,21)22)10(7-11)2-1-9-3-5-12(18(19)20)8-13(9)16/h1-8H/b2-1+ |
InChI-Schlüssel |
DTNUVBPAPZLSSC-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C2=C(C=CC(=C2)Cl)S(=O)(=O)F |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC2=C(C=CC(=C2)Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


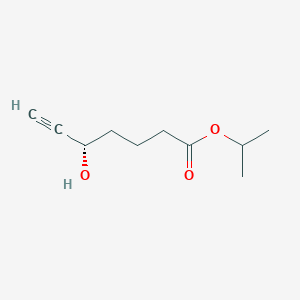
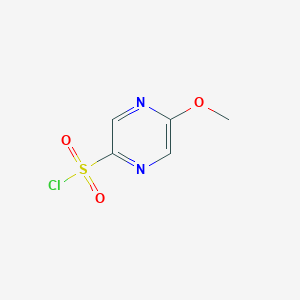

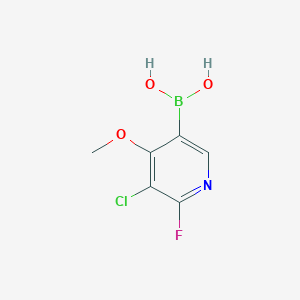
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)


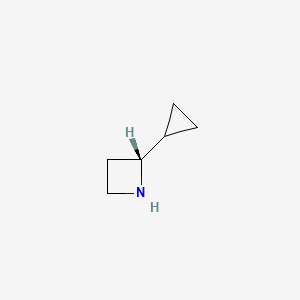
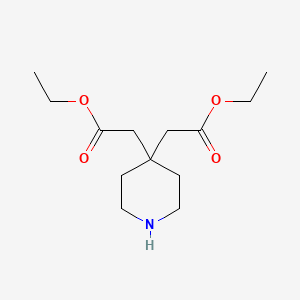
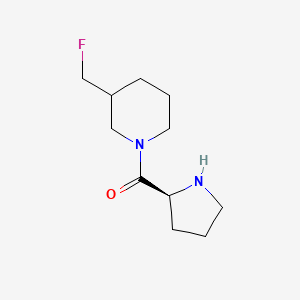
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)
